molecular formula C11H18N2O3 B3026387 Pentobarbital-D5 CAS No. 52944-66-8

Pentobarbital-D5

Cat. No. B3026387
CAS RN: 52944-66-8
M. Wt: 231.3 g/mol
InChI Key: WEXRUCMBJFQVBZ-ZTIZGVCASA-N
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Description

Pentobarbital is a barbiturate that has been widely used in medical practice since 1934 as a general anesthetic. It is known for its hypnotic properties and is commonly used as anesthesia for in vivo studies in various animals. The drug has a direct effect on the central nervous system and skeletal neuromuscular junction, influencing muscle contractility and relaxation . Pentobarbital's interaction with gamma-aminobutyric acid type A (GABA(A)) receptors is a key component of its anesthetic action, as it can potentiate, activate, or block the channel depending on its concentration .

Synthesis Analysis

The synthesis of deuterium-labeled pentobarbital, such as pentobarbital-D5, involves a multi-step process that utilizes diethyl phenylmalonate and bromoethane-d5. The isotopic purity of the labeled drugs produced by this method is typically in excess of 95%, indicating a high level of precision in the synthesis process .

Molecular Structure Analysis

Pentobarbital's molecular structure includes a barbituric acid core with various substituents that influence its pharmacological properties. The presence of deuterium atoms in pentobarbital-D5 does not significantly alter the core structure but can be used as a tracer or internal standard in analytical methods, such as gas chromatography-tandem mass spectrometry (GC/MS/MS) .

Chemical Reactions Analysis

Pentobarbital undergoes various chemical reactions in the body, leading to the formation of metabolites. For instance, it has been shown that pentobarbital is not detoxified by simple hydrolysis of the barbituric acid ring but rather through the formation of metabolites with an additional oxygen atom, indicating the presence of hydroxylation reactions .

Physical and Chemical Properties Analysis

Pentobarbital's physical and chemical properties include its ability to modulate ligand-gated channels, such as GABA(A) receptors, and to influence mRNA stability through a pentobarbital-responsive element . It has been found to inhibit DNA synthesis in rapidly proliferating tissues, which is quickly reversible . The development of sensitive analytical methods, such as GC/MS/MS, has allowed for the detection of pentobarbital in various matrices, including dog food, with a limit of detection (LOD) of 0.6 ppb and a limit of quantitation (LOQ) of 2 ppb .

Scientific Research Applications

Applications in Veterinary Euthanasia and Wildlife Research

Pentobarbital is commonly used in veterinary medicine for the humane euthanasia of animals across a variety of species. Research highlights the occurrence of secondary pentobarbital poisoning in scavenging wildlife, companion animals, and captive carnivores that consume the carcasses of euthanized animals. This phenomenon underscores the need for careful carcass disposal to prevent unintended poisonings and suggests areas for further study in wildlife conservation and veterinary practices (Wells, Butterworth, & Richards, 2019).

Neurosurgical Procedures and Neuroprotection

In the context of cerebrovascular neurosurgery, barbiturates like pentobarbital play a critical role due to their neuroprotective effects. These substances are utilized to manage patients undergoing surgeries for conditions such as carotid artery disease, arteriovenous malformations, and cerebral aneurysms. Pentobarbital's ability to reduce intracranial pressure and protect the brain during periods of reduced blood flow makes it a valuable tool in neurosurgical procedures, though its use requires careful monitoring due to potential severe side effects (Ellens, Figueroa, & Clark, 2015).

Influence on Cardiovascular Function in Animal Models

Research has also explored the impact of chemical restraining agents, including pentobarbital, on cardiovascular function in animal models. These studies reveal that different anesthetic agents can significantly affect basal cardiovascular function and the cardiovascular system's response to physiological and pharmacological stimuli. Such findings are crucial for the design of animal experiments, particularly those investigating cardiovascular physiology and pharmacology (Parker & Adams, 1978).

Pediatric Anesthesia and Sedation

Pentobarbital is also discussed in the literature regarding its use in pediatric anesthesia and sedation. It has been compared with other agents for managing refractory status epilepticus in children, highlighting its effectiveness but also noting potential complications such as hypotension and delayed recovery. These insights contribute to a better understanding of the drug's safety and efficacy in pediatric care settings (Holmes & Riviello, 1999).

Mechanism of Action

Target of Action

Pentobarbital-D5, like its parent compound Pentobarbital, primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance between neuronal excitation and inhibition .

Mode of Action

Pentobarbital-D5 acts by binding to a distinct site associated with a Cl- ionopore at the GABA-A receptor . This binding increases the duration of time for which the Cl- ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus . This results in marked decreases in GABA-sensitive neuronal calcium conductance .

Biochemical Pathways

The primary biochemical pathway affected by Pentobarbital-D5 is the GABAergic pathway . By enhancing the inhibitory effect of GABA, Pentobarbital-D5 helps to suppress excessive neuronal activity, thereby inducing sedation and controlling seizures . .

Pharmacokinetics

Pentobarbital-D5 is expected to share similar pharmacokinetic properties with Pentobarbital. It undergoes first-pass metabolism in the liver and possibly the intestines . The drug has an apparent disposition half-life of about 22 hours when administered intravenously . It also exhibits extensive tissue binding . The bioavailability of Pentobarbital is reported to be 70-90% for oral administration and 90% for rectal administration .

Result of Action

The action of Pentobarbital-D5 results in a range of effects at the molecular and cellular levels. It induces drowsiness , sedation , and hypnosis . At higher doses, it exhibits anticonvulsant activity, depresses respiration, and reduces intracranial pressure by reducing blood flow to the brain and slowing down brain metabolism .

Action Environment

The action, efficacy, and stability of Pentobarbital-D5 can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual (such as liver or kidney function), and individual characteristics (like age, sex, and weight) can all impact the drug’s pharmacokinetics and pharmacodynamics . Therefore, these factors should be carefully considered when administering Pentobarbital-D5.

Safety and Hazards

Pentobarbital-D5 is toxic if swallowed and is suspected of damaging fertility or the unborn child . It may cause eye, skin, or respiratory system irritation . It is regulated as a Schedule II compound in the United States .

properties

IUPAC Name

5-(1,1,2,2,2-pentadeuterioethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i2D3,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXRUCMBJFQVBZ-ZTIZGVCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345017
Record name Pentobarbital-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentobarbital-D5

CAS RN

52944-66-8
Record name Pentobarbital-D5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052944668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentobarbital-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTOBARBITAL-D5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC28WZ299
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is pentobarbital-D5 preferred over other compounds as an internal standard for pentobarbital analysis?

A: Pentobarbital-D5, with its five deuterium atoms, exhibits similar chemical behavior to pentobarbital, ensuring comparable extraction and ionization efficiencies during sample preparation and GC/MS analysis [, ]. This similarity allows for accurate quantification of pentobarbital by minimizing variations caused by matrix effects or instrument fluctuations.

Q2: Are there any challenges in using pentobarbital-D5 as an internal standard?

A: While generally effective, pentobarbital-D5 can present challenges. One study highlighted that interference from the internal standard (pentobarbital-D5) affected the calibration data for pentobarbital, necessitating the use of a hyperbolic curve regression model for accurate quantification []. Additionally, careful selection of appropriate ions during mass spectrometry is crucial to avoid cross-contributions between pentobarbital and pentobarbital-D5 signals, ensuring accurate analysis [].

Q3: Can you provide an example of how pentobarbital-D5 contributes to research beyond simple quantification?

A: Researchers developed a GC/MS/MS method for quantifying pentobarbital in dog food using pentobarbital-D5 as an internal standard []. This method, with a limit of detection (LOD) of 0.6 ppb, proved crucial in identifying dog food adulterated with pentobarbital, leading to an FDA class 1 voluntary recall. This example highlights the critical role of pentobarbital-D5 in ensuring food safety through accurate and sensitive detection of contaminants.

Q4: How does the use of pentobarbital-D5 contribute to method validation in analytical chemistry?

A: Pentobarbital-D5 plays a crucial role in achieving high accuracy, precision, and reproducibility in analytical methods for pentobarbital quantification. By comparing the signal of pentobarbital to that of the known concentration of pentobarbital-D5, researchers can account for variations during sample preparation and analysis, ensuring reliable and robust results [].

Q5: Are there any limitations to using GC/MS with pentobarbital-D5 for analyzing pentobarbital in biological samples?

A: While GC/MS with pentobarbital-D5 is a powerful technique, researchers have explored alternative methods like LC-HRMS/MS for quantifying multiple drugs, including pentobarbital, in biological samples []. This approach offers potential advantages in terms of speed, sensitivity, and the ability to analyze a wider range of compounds simultaneously.

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